![molecular formula C13H10N4O2S B12949863 5-[(1H-Benzimidazol-2-yl)sulfanyl]-2-nitroaniline CAS No. 89028-82-0](/img/structure/B12949863.png)
5-[(1H-Benzimidazol-2-yl)sulfanyl]-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((1H-Benzo[d]imidazol-2-yl)thio)-2-nitroaniline is a compound that features a benzimidazole moiety linked to a nitroaniline group via a thioether linkage. Benzimidazole derivatives are known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the nitro group in the structure further enhances its potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-phenylenediamine with carbon disulfide to form the benzimidazole ring, followed by nucleophilic substitution reactions to introduce the thioether and nitroaniline groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing waste and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-((1H-Benzo[d]imidazol-2-yl)thio)-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Conversion of the thioether to a sulfoxide or sulfone.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
5-((1H-Benzo[d]imidazol-2-yl)thio)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-((1H-Benzo[d]imidazol-2-yl)thio)-2-nitroaniline involves its interaction with biological macromolecules. The benzimidazole moiety can intercalate into DNA, disrupting its function and leading to cell death. The nitro group can undergo reduction to form reactive intermediates that can further damage cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzimidazole: Similar structure but lacks the thioether linkage.
5-Nitrobenzimidazole: Similar structure but with the nitro group in a different position.
2-Mercaptobenzimidazole: Similar structure but lacks the nitro group.
Uniqueness
5-((1H-Benzo[d]imidazol-2-yl)thio)-2-nitroaniline is unique due to the combination of the benzimidazole core, thioether linkage, and nitroaniline group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
89028-82-0 |
|---|---|
Molecular Formula |
C13H10N4O2S |
Molecular Weight |
286.31 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-ylsulfanyl)-2-nitroaniline |
InChI |
InChI=1S/C13H10N4O2S/c14-9-7-8(5-6-12(9)17(18)19)20-13-15-10-3-1-2-4-11(10)16-13/h1-7H,14H2,(H,15,16) |
InChI Key |
MIRLKVFTPGOSRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC(=C(C=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid](/img/structure/B12949787.png)
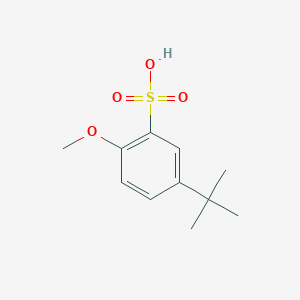
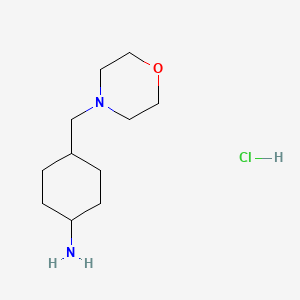
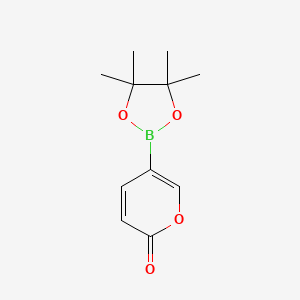
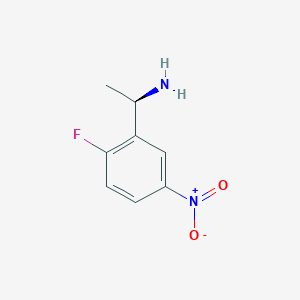
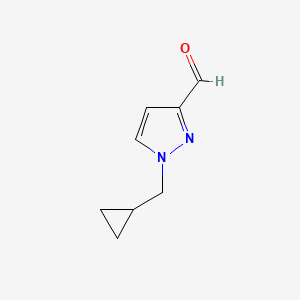

![1-{2-[(2-Phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949835.png)
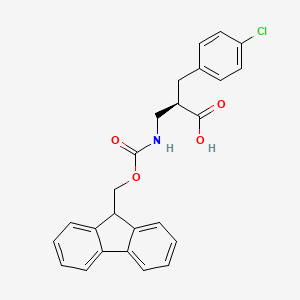
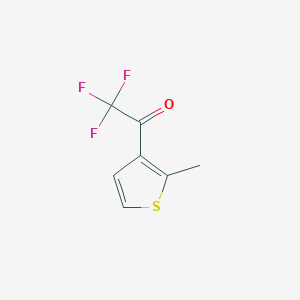
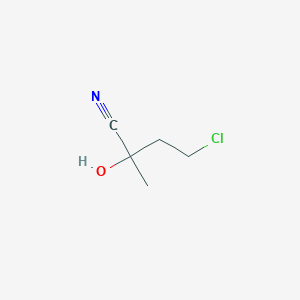
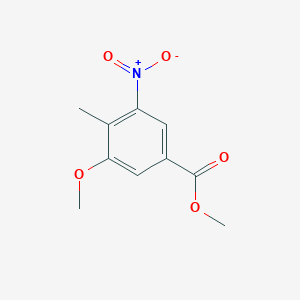
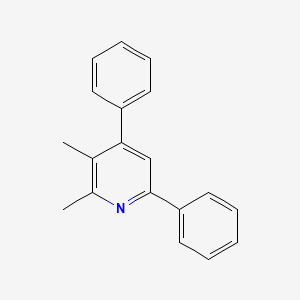
![7-Isopropyl-4,7-diazaspiro[2.5]octane](/img/structure/B12949865.png)
